molecular formula C11H12FNO4 B1311928 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid CAS No. 210346-38-6

4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid

Cat. No.: B1311928
CAS No.: 210346-38-6
M. Wt: 241.22 g/mol
InChI Key: FLDSODKYHOICTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid is an organic compound with the molecular formula C11H12FNO4 It is characterized by the presence of a fluoro, methyl, and nitro group attached to a phenyl ring, which is further connected to a butanoic acid moiety

Mechanism of Action

Target of Action

It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be inferred that it might participate in similar reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are key in various biochemical pathways involving carbon–carbon bond formation.

Action Environment

It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are known to be influenced by various environmental factors such as temperature, pH, and the presence of certain catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid typically involves multiple steps. One common method includes the nitration of 4-fluoro-2-methylphenol to introduce the nitro group, followed by the alkylation of the resulting compound with butanoic acid derivatives. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 4-(4-Fluoro-5-methyl-2-aminophenyl)butanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-(4-Fluoro-5-carboxy-2-nitrophenyl)butanoic acid.

Scientific Research Applications

4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties

Biological Activity

4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its chemical properties, biological effects, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12FNO4C_{11}H_{12}FNO_4, with a molar mass of 241.22 g/mol. The compound features a butanoic acid moiety linked to a phenyl group substituted with a fluorine atom, a methyl group, and a nitro group. These functional groups contribute to its unique chemical reactivity and potential biological activities.

PropertyValue
Molecular FormulaC11H12FNO4C_{11}H_{12}FNO_4
Molar Mass241.22 g/mol
Storage Condition2-8°C
SensitivityIrritant

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, derivatives of similar compounds have demonstrated significant activity against Staphylococcus aureus, indicating that modifications in the structure could enhance efficacy .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties . In vitro studies suggest that it may inhibit pathways involved in inflammation, which could be beneficial in treating conditions characterized by excessive inflammatory responses.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focused on synthesizing derivatives of this compound evaluated their biological activities. The results indicated that certain derivatives exhibited enhanced antibacterial properties compared to the parent compound, highlighting the importance of structural modifications in drug design .
  • Molecular Docking Studies : Molecular docking analyses have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest potential interactions with enzymes involved in metabolic pathways, which could lead to therapeutic applications .
  • Comparative Analysis : A comparative study analyzed the biological activities of structurally related compounds. The findings indicated that the combination of fluorine and nitro substituents on the aromatic ring enhances solubility and biological activity compared to analogs lacking these groups.

Properties

IUPAC Name

4-(4-fluoro-5-methyl-2-nitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-7-5-8(3-2-4-11(14)15)10(13(16)17)6-9(7)12/h5-6H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDSODKYHOICTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445435
Record name 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210346-38-6
Record name 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.